molecular formula C20H17NO4 B12766458 9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid CAS No. 35571-36-9

9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid

Cat. No.: B12766458
CAS No.: 35571-36-9
M. Wt: 335.4 g/mol
InChI Key: DGFJMQMQZBLYSX-UHFFFAOYSA-N
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Description

9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, and a tetrahydrocarbazole core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or hydroxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyl group may produce alcohols.

Scientific Research Applications

9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and benzoyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydrocarbazole core provides structural stability and facilitates the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    9H-carbazole: A parent compound with a similar core structure but lacking the benzoyl and hydroxy groups.

    9H-fluorene: Another biarylic compound with structural similarities.

    Dibenzothiophene: A sulfur-containing analog with comparable biological activities.

Uniqueness

9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid is unique due to the presence of both benzoyl and hydroxy groups, which enhance its reactivity and potential biological activities. The combination of these functional groups with the tetrahydrocarbazole core makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

35571-36-9

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid

InChI

InChI=1S/C20H17NO4/c22-14-7-9-18-16(11-14)15-10-13(20(24)25)6-8-17(15)21(18)19(23)12-4-2-1-3-5-12/h1-5,7,9,11,13,22H,6,8,10H2,(H,24,25)

InChI Key

DGFJMQMQZBLYSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C3=C(N2C(=O)C4=CC=CC=C4)C=CC(=C3)O

Origin of Product

United States

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